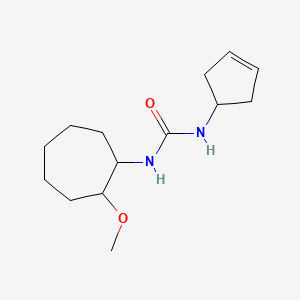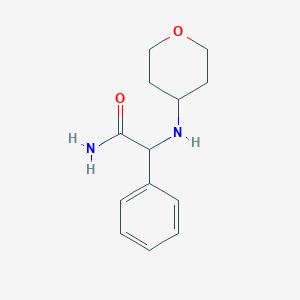
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine neurotransmitter systems in the brain. It has also been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes including pain perception and neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood, emotion, and reward. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine in lab experiments is its selectivity for sigma-1 receptors. This allows for more specific and targeted studies of the physiological processes involving these receptors. However, one of the limitations is the lack of knowledge about its long-term effects and potential toxicity.
Orientations Futures
There are several future directions for research involving 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine. One area of interest is its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential as a therapeutic agent for addiction and substance abuse disorders. Further studies are also needed to determine its long-term effects and potential toxicity.
Conclusion:
This compound is a novel compound that has shown promising results in scientific research applications. Its potential applications in various fields such as neurology and addiction make it an interesting area of study. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Méthodes De Synthèse
The synthesis of 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine involves the reaction of 1-(2-bromoethyl)thiophene with 1-piperidin-4-ylpropan-2-amine in the presence of potassium carbonate and copper(I) iodide. The resulting compound is then treated with sodium hydrosulfide and propylsulfonyl chloride to obtain the final product.
Applications De Recherche Scientifique
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine has shown promising results in scientific research applications. It has been studied for its potential as a therapeutic agent for various conditions such as depression, anxiety, and addiction. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S2/c1-3-11-21(18,19)17-8-6-14(7-9-17)16-13(2)12-15-5-4-10-20-15/h4-5,10,13-14,16H,3,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDOFJHIYQHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)NC(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)



![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)
